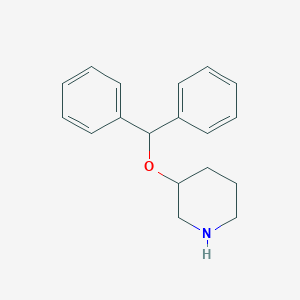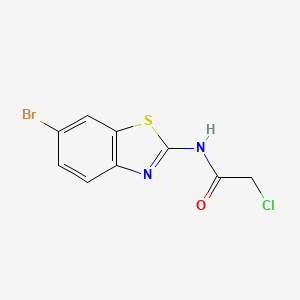
3-(Diphenylmethoxy)piperidine
Descripción general
Descripción
3-(Diphenylmethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a diphenylmethoxy group at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethoxy)piperidine typically involves the reaction of piperidine with diphenylmethanol. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of diphenylmethanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Methods such as catalytic hydrogenation and palladium-catalyzed coupling reactions are often employed to streamline production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Diphenylmethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Diphenylmethoxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(Diphenylmethoxy)piperidine involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in cell survival and proliferation. The compound may also act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
Piperidine: A basic nitrogen-containing heterocycle.
Diphenylmethanol: A precursor in the synthesis of 3-(Diphenylmethoxy)piperidine.
Ebastine: A related compound used as an antihistamine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike simple piperidine or diphenylmethanol, the combination of these moieties in this compound results in enhanced biological activity and potential therapeutic applications .
Propiedades
IUPAC Name |
3-benzhydryloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMFVQWWCVDATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376197 | |
| Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78503-38-5 | |
| Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)







![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)
![[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione](/img/structure/B1621722.png)


